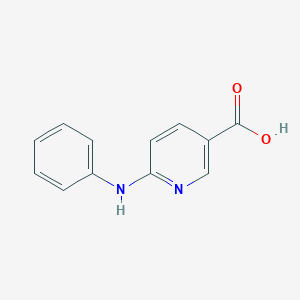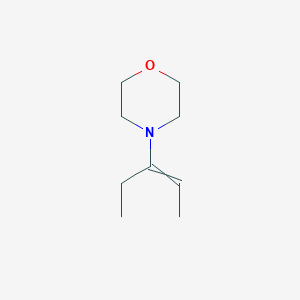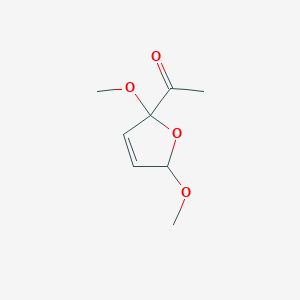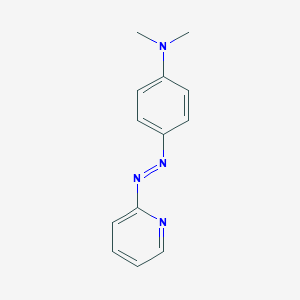
Carbonic acid, praseodymium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, praseodymium salt, also known as Pr(CO3H)2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This salt is formed by the reaction of praseodymium oxide with carbonic acid, and it has been studied for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of carbonic acid, praseodymium salt is not fully understood. However, it is believed that the praseodymium ions in the salt interact with the surrounding molecules, leading to changes in their chemical and physical properties. This interaction may be responsible for the unique catalytic, energy storage, and biomedical properties of the salt.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of carbonic acid, praseodymium salt have not been extensively studied. However, it has been shown to have low toxicity and high biocompatibility, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using carbonic acid, praseodymium salt in lab experiments include its high activity and selectivity in catalytic reactions, high conductivity and stability in energy storage applications, and low toxicity and high biocompatibility in biomedical applications. However, the limitations of using this salt include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of carbonic acid, praseodymium salt. One potential direction is to further investigate its catalytic properties and develop new reactions that can be catalyzed by this salt. Another direction is to explore its potential as an electrolyte for rechargeable batteries and develop new battery systems that can utilize this salt. In addition, further research is needed to fully understand the mechanism of action of this salt and its potential biomedical applications, such as contrast agents for MRI.
Méthodes De Synthèse
The synthesis of carbonic acid, praseodymium salt involves the reaction of praseodymium oxide with carbonic acid. The praseodymium oxide is first dissolved in water, and then carbonic acid is added slowly to the solution. The resulting product is a white powder that can be further purified through recrystallization.
Applications De Recherche Scientifique
Carbonic acid, praseodymium salt has been studied for its potential applications in various fields, including catalysis, energy storage, and biomedicine. In catalysis, this salt has been shown to have high activity and selectivity in various reactions, including the conversion of alcohols to aldehydes and ketones. In energy storage, carbonic acid, praseodymium salt has been investigated as a potential electrolyte for rechargeable batteries due to its high conductivity and stability. In biomedicine, this salt has shown potential as a contrast agent for magnetic resonance imaging (MRI) due to its unique magnetic properties.
Propriétés
Numéro CAS |
14475-17-3 |
|---|---|
Nom du produit |
Carbonic acid, praseodymium salt |
Formule moléculaire |
C3O9Pr2 |
Poids moléculaire |
200.916 g/mol |
Nom IUPAC |
praseodymium(3+);carbonate |
InChI |
InChI=1S/CH2O3.Pr/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2 |
Clé InChI |
XIRHLBQGEYXJKG-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].[Pr+3] |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Pr+3].[Pr+3] |
Autres numéros CAS |
5895-45-4 14475-17-3 |
Synonymes |
Carbonic acid, praseodymium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




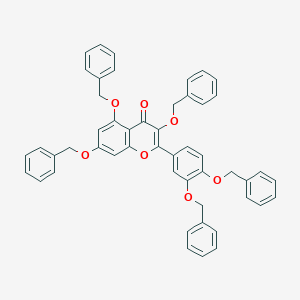

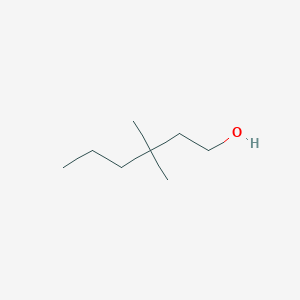
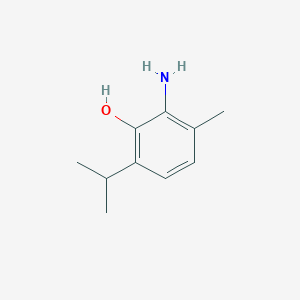
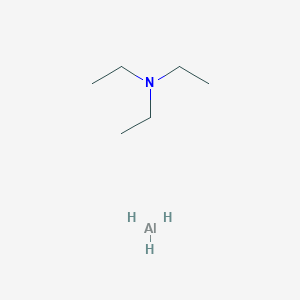
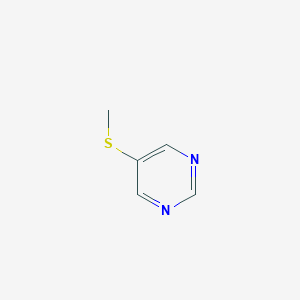
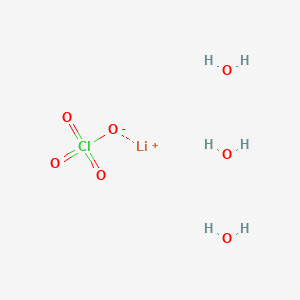
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
